molecular formula C9H9ClN4O B069962 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide CAS No. 175201-98-6

4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide

Cat. No.: B069962
CAS No.: 175201-98-6
M. Wt: 224.65 g/mol
InChI Key: PBNJVZMMMDZVIA-UHFFFAOYSA-N
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Description

4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide is a sophisticated pyrazolopyridine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a carboxamide moiety and a chloro-substituent on a fused bicyclic heteroaromatic scaffold, making it a valuable intermediate for the synthesis of more complex molecules and a potential candidate for probing biological pathways. Its structure is analogous to purine bases, suggesting potential applications in the development of kinase inhibitors, where it could act as an ATP-competitive scaffold. Researchers are exploring its utility in oncology and inflammatory disease models, investigating its mechanism of action regarding specific protein target engagement and downstream signaling effects. The presence of the carboxamide group enhances its potential for forming critical hydrogen bonds within enzyme active sites, while the chloro and methyl substituents allow for fine-tuning of physicochemical properties and binding affinity. This high-quality reagent is provided to support hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical assay development, offering a versatile building block for advancing pharmaceutical research programs.

Properties

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c1-4-6-7(10)5(8(11)15)3-12-9(6)14(2)13-4/h3H,1-2H3,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNJVZMMMDZVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370910
Record name 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-98-6
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition to Form Enamine

The synthesis begins with 1,3-dimethyl-1H-pyrazole (27a ), which undergoes Michael addition with diethyl ethoxymethylenemalonate in ethanol under reflux. This forms the enamine intermediate 28a , characterized by a distinctive doublet at δ 11.00 ppm (J = 12.3 Hz) and a singlet at δ 5.86 ppm for the pyrazole proton in its 1H^1H-NMR spectrum. The reaction proceeds in 89% yield, with ethyl groups at δ 1.38 and 1.32 ppm confirming successful malonate incorporation.

Reaction Conditions

  • Reagents : Diethyl ethoxymethylenemalonate, anhydrous ethanol

  • Temperature : Reflux (78°C)

  • Time : 2 hours

  • Yield : 89%

Ring Closure with Phosphorus Oxychloride

Enamine 28a is treated with phosphorus oxychloride (POCl3_3) at 120°C for 18 hours to induce cyclization, yielding the chlorinated pyrazolopyridine 29a . The reaction mechanism involves nucleophilic attack by the pyrazole nitrogen on the electrophilic carbonyl carbon, followed by dehydration. The product exhibits a singlet at δ 8.95 ppm for the aromatic proton and quartets at δ 4.45 ppm for ethoxy groups in its 1H^1H-NMR spectrum.

Reaction Conditions

  • Reagents : POCl3_3 (excess)

  • Temperature : 120°C

  • Time : 18 hours

  • Yield : 77%

Alkaline Hydrolysis to Carboxylic Acid

Ester 29a is hydrolyzed using aqueous sodium hydroxide (2 M) at 80°C for 1 hour to produce carboxylic acid 30a . The reaction is monitored by the disappearance of the ethoxy signals in NMR. The carboxylic acid proton appears as a broad singlet at δ 12.90 ppm, while the aromatic proton resonates at δ 8.90 ppm.

Reaction Conditions

  • Reagents : NaOH (2 M)

  • Temperature : 80°C

  • Time : 1 hour

  • Yield : 98%

Amidation via Acyl Chloride Intermediate

Carboxylic acid 30a is converted to the corresponding acyl chloride using thionyl chloride (SOCl2_2) at 80°C for 1 hour. Subsequent treatment with ammonium hydroxide (28% NH4_4OH) in tetrahydrofuran (THF) at 0°C affords the target carboxamide 31a in near-quantitative yield. The 1H^1H-NMR spectrum of 31a shows two broad singlets at δ 8.02 and 7.78 ppm for the amide protons and a singlet at δ 3.98 ppm for the N-methyl group.

Reaction Conditions

  • Reagents : SOCl2_2, NH4_4OH

  • Temperature : 80°C (acyl chloride), 0°C (amidation)

  • Time : 1 hour (each step)

  • Yield : 99%

Spectroscopic Characterization and Analytical Data

Critical intermediates and the final product are rigorously characterized (Table 1).

Table 1: Spectroscopic Data for Key Intermediates and Final Product

Compound1H^1H-NMR (δ, ppm)IR (cm1^{-1})HR-MS (m/z)
28a 11.00 (bd, J=12.3 Hz), 5.86 (s), 4.32 (q), 3.74 (s), 2.23 (s), 1.38 (t), 1.32 (t)1676 (C=O), 1585 (C=N)311.1369 (Calcd: 311.1382)
29a 8.95 (s), 4.45 (q), 4.07 (s), 2.76 (s), 1.44 (t)1619 (C-Cl), 1521 (C=C)224.65 (MW)
30a 8.90 (s), 12.90 (br s), 4.00 (s), 2.67 (s)3363 (OH), 1676 (C=O)208.06 (MW)
31a 8.52 (s), 8.02 (br s), 7.78 (br s), 3.98 (s), 2.64 (s)3196 (N-H), 1676 (C=O)224.65 (MW)

Discussion of Reaction Mechanisms and Optimization

The synthesis’s efficiency stems from the regioselectivity of the Michael addition and the stability of the enamine intermediate. POCl3_3 acts both as a cyclizing agent and a chlorinating agent, eliminating the need for separate halogenation steps. Hydrolysis under mild alkaline conditions prevents decarboxylation, while the amidation step benefits from the acyl chloride’s high reactivity.

Challenges and Mitigations

  • POCl3_3 Handling : Requires anhydrous conditions and careful temperature control to avoid side reactions.

  • Amide Purification : Trituration with diethyl ether removes unreacted ammonium salts, enhancing purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazolopyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit specific cancer cell lines, showcasing its potential as a lead compound for developing novel anticancer agents .

Mechanism of Action
The anticancer effects are attributed to its interaction with various molecular targets involved in cell proliferation and apoptosis. The compound has been shown to interfere with signaling pathways that promote tumor growth, making it a candidate for further investigation in cancer therapeutics.

Neuroprotective Effects
Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Agricultural Science

Pesticidal Properties
The compound has also been explored for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems of pests, leading to increased mortality rates in targeted species. Studies have demonstrated its efficacy against various agricultural pests, indicating a potential role in integrated pest management strategies .

Herbicide Development
Moreover, derivatives of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine have been synthesized and tested for herbicidal activity. These compounds exhibit selective inhibition of plant growth by targeting specific enzymatic pathways involved in plant metabolism . This selectivity can minimize the impact on non-target species and enhance agricultural sustainability.

Material Science

Polymer Chemistry
In material science, the compound is being investigated for its application in polymer chemistry. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength .

Nanocomposite Materials
Research is ongoing into the use of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine as a functional additive in nanocomposite materials. These materials can exhibit improved electrical conductivity and barrier properties, making them suitable for applications in electronics and packaging industries .

Case Studies

Application Area Study Reference Findings
Medicinal ChemistryBioorganic & Medicinal Chemistry Letters (2004)Inhibition of cancer cell proliferation; potential lead for anticancer drugs.
Agricultural ScienceJournal of Pesticide Science (2020)Effective against specific pests; potential use as an eco-friendly pesticide.
Material SciencePolymer Chemistry Journal (2022)Enhanced thermal stability and mechanical properties in polymer composites.

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₀ClN₃O
  • Molecular Weight : 223.66 g/mol
  • Melting Point : 275°C
  • Boiling Point : 412.4°C at 760 mmHg
  • Density : 1.57 g/cm³
  • Vapour Pressure : 5.2 × 10⁻⁷ mmHg at 25°C .

Synthesis protocols often involve coupling reactions using intermediates such as 4-chloro-1H-pyrazolo[3,4-b]pyridine with aniline derivatives or via multicomponent reactions . Its safety profile mandates handling in well-ventilated environments with protective equipment to avoid inhalation or skin contact .

Comparison with Structurally Similar Compounds

4-Anilino-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylic Esters

These derivatives, synthesized via condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with substituted anilines, exhibit antileishmanial activity. For example:

  • 3'-Diethylaminomethyl-substituted derivatives (e.g., Compounds 21 and 22) demonstrated potent activity against Leishmania amazonensis (IC₅₀ = 0.39 and 0.12 µM, respectively) .
Compound R-Substituent IC₅₀ (µM) log P
21 3'-Diethylaminomethyl 0.39 2.8
22 3'-Diethylaminomethyl 0.12 3.1

Key Insight : Hydrophobicity (log P) and steric parameters (Sterimol L/B₂) significantly influence antileishmanial efficacy .

Heteroaroylphenylureas

4-Chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide serves as a precursor for urea derivatives like 1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea (Compound 13). This derivative showed antagonistic activity in pharmacological screens, synthesized via refluxing with aryl isocyanates in toluene (49% yield) .

Property Compound 13 Target Compound
Synthesis Urea coupling with isocyanate Chloro-carboxamide precursor
Bioactivity Antagonist (specific target N/A) Intermediate
log P 3.5 (predicted) 1.57 (experimental)

Physicochemical and Pharmacokinetic Comparisons

Pyrazolo[3,4-b]Pyridine-5-Carbonitrile Derivatives

Compounds such as 1-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-4-phenylcarbonyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4i) exhibit higher melting points (178–179°C) compared to the target compound (275°C), attributed to increased aromatic stacking from nitrile and carbonyl groups .

Ethyl 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxylate

This ester derivative (CAS 20481-15-6) shares the chloro-dimethylpyrazolopyridine core but replaces the carboxamide with an ester group. It is used in medicinal chemistry for further functionalization, highlighting the versatility of the carboxamide position .

Property Ethyl Ester Derivative Target Compound
Melting Point Not reported 275°C
Solubility Likely higher in organic solvents Lower (polar carboxamide group)

SAR Trends :

Chloro Substituent : Critical for bioactivity; removal reduces potency.

Methyl Groups : Enhance metabolic stability by steric shielding.

Carboxamide vs. Ester/Carbonitrile : Carboxamide improves water solubility but may reduce CNS penetration compared to lipophilic analogues .

Biological Activity

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS No. 175201-94-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • IUPAC Name : 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid

Antiviral Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antiviral properties. For instance, derivatives of this compound have shown efficacy against various viruses:

  • Anti-HSV-1 Activity : Compounds similar to 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine demonstrated strong inhibitory effects against the herpes simplex virus type 1 (HSV-1), with notable EC₅₀ values indicating effective concentrations for antiviral activity .
  • Hepatitis A Virus (HAV) : Some derivatives exhibited high activity against HAV at concentrations as low as 20 μg/10⁵ cells, suggesting potential for therapeutic applications in viral infections .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • Inhibition of Tumor Cell Proliferation : Compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown significant antiproliferative effects on human tumor cell lines such as HeLa and HCT116. In vitro studies reported IC₅₀ values as low as 0.36 µM for CDK2 inhibition, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, compounds targeting CDK2 and CDK9 have demonstrated selective inhibition profiles .

Antibacterial Activity

The antibacterial efficacy of this compound has also been documented:

  • Broad-Spectrum Activity : Studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compounds exhibited varying degrees of effectiveness depending on the bacterial strain tested .

Study on Antiviral Efficacy

In a comparative study evaluating several pyrazolo[3,4-b]pyridine derivatives against tobacco mosaic virus (TMV), specific compounds showed higher antiviral activities than standard treatments. For example:

CompoundCurative Activity (%)Protection Activity (%)Inactivation Activity (%)
Compound A56.869.191.5
Compound B55.267.194.3

This data highlights the potential of these compounds in developing new antiviral agents .

Anticancer Mechanism Exploration

A study focused on the structure-based design of pyrazolo[3,4-b]pyridine derivatives aimed at inhibiting B-Raf kinase. The derivatives demonstrated significant cellular antiproliferative effects in vitro:

CompoundIC₅₀ (µM)
Compound X0.36
Compound Y1.8

These findings suggest that modifications to the pyrazolo structure can enhance selectivity and potency against specific cancer targets .

Q & A

Basic Question: What are the common synthetic routes for preparing 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives?

Methodological Answer:
The compound is typically synthesized via condensation reactions of 4-chloro-1H-pyrazolo[3,4-b]pyridine with aniline derivatives or substituted amines. For example:

  • Route 1 : Reaction of 4-chloro-1H-pyrazolo[3,4-b]pyridine with anilines in the presence of a base (e.g., K₂CO₃) under reflux conditions .
  • Route 2 : Alternative pathways involve Mannich-type reactions to introduce aminomethyl substituents, which enhance biological activity (e.g., diethylaminomethyl groups) .
  • Key Characterization : Products are validated via 1H/13C NMR , mass spectrometry (MS), and elemental analysis .

Basic Question: How are structural and electronic properties of this compound analyzed experimentally and computationally?

Methodological Answer:

  • Experimental :
    • 1D/2D NMR (COSY, HETCOR) resolves substituent positions and hydrogen bonding patterns .
    • X-ray crystallography confirms fused pyrazole-pyridine ring systems .
  • Computational :
    • DFT calculations (B3LYP/CAM-B3LYP with 6-311++G(d,p) basis sets) predict electronic absorption spectra, polarizability, and hyperpolarizability .
    • Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions critical for stability .

Advanced Question: What QSAR parameters govern the antileishmanial activity of derivatives?

Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models for anti-Leishmania activity highlight:

ParameterContributionExample Value (Compound 22)
Hydrophobicity (log P)+0.52log P = 3.2
Steric (Sterimol L)+0.38L = 5.8 Å
Steric (Sterimol B2)-0.21B2 = 3.1 Å

Key Insight : Optimal activity requires balanced hydrophobicity (log P ~3–4) and moderate steric bulk to align with the amodiaquine pharmacophore .

Advanced Question: How do contradictory SAR trends in antileishmanial activity inform lead optimization?

Methodological Answer:

  • Contradiction : Diethylaminomethyl substituents (e.g., Compound 22, IC₅₀ = 0.12 µM) show superior activity vs. unsubstituted analogs (IC₅₀ >10 µM) .
  • Resolution : Molecular modeling reveals that low-energy conformers of active derivatives spatially overlap with amodiaquine’s quinoline core, suggesting shared target engagement .
  • Strategy : Prioritize substituents that enhance target binding (e.g., charged amines) while avoiding steric clashes (e.g., bulky aryl groups).

Advanced Question: What computational methods predict pharmacokinetic properties of these derivatives?

Methodological Answer:

  • Log P Calculation : Use shake-flask methodology or Hansch-Fujita fragmental constants to estimate hydrophobicity, which correlates with membrane permeability .
  • ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 model:
    • Aqueous solubility (dependent on log P and H-bond donors).
    • CYP450 inhibition risk (critical for avoiding drug-drug interactions) .

Basic Question: Which spectroscopic techniques are critical for confirming synthetic intermediates?

Methodological Answer:

  • 1H NMR : Identifies methyl (δ 2.5–3.0 ppm) and chloro substituents (no direct proton signal but inferred from coupling) .
  • IR Spectroscopy : Confirms carboxamide C=O stretches (~1650–1700 cm⁻¹) .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for Compound 13: m/z 394) .

Advanced Question: How can synthetic byproducts or degradation products be identified?

Methodological Answer:

  • HPLC-MS/MS : Monitors reaction progress and detects impurities (e.g., unreacted 4-chloro intermediates) .
  • Stability Studies : Accelerated degradation under acidic/basic/oxidative conditions identifies vulnerable sites (e.g., hydrolysis of carboxamide to carboxylic acid) .

Advanced Question: What strategies resolve low yields in Mannich-type reactions for aminomethyl derivatives?

Methodological Answer:

  • Optimized Conditions :
    • Use formaldehyde/diethylamine in ethanol at 60°C for 12 hours .
    • Add catalytic piperidine to accelerate enamine formation .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide
Reactant of Route 2
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide

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